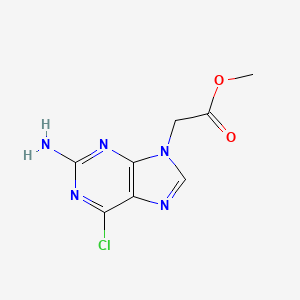
methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a chemical compound with a molecular formula of C8H8ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 2-amino-6-chloropurine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid.
Scientific Research Applications
Methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropurine: A precursor in the synthesis of methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.
Acyclovir: An antiviral drug with a similar purine structure.
Ganciclovir: Another antiviral drug with structural similarities.
Uniqueness
This compound is unique due to its specific ester functional group, which can be hydrolyzed to release the active purine derivative. This property makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
172405-46-8 |
|---|---|
Molecular Formula |
C8H8ClN5O2 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
methyl 2-(2-amino-6-chloropurin-9-yl)acetate |
InChI |
InChI=1S/C8H8ClN5O2/c1-16-4(15)2-14-3-11-5-6(9)12-8(10)13-7(5)14/h3H,2H2,1H3,(H2,10,12,13) |
InChI Key |
YRRLJSIUDOAJDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















